molecular formula C24H33N3O3 B5568525 N-cyclohexyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

N-cyclohexyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B5568525
M. Wt: 411.5 g/mol
InChI Key: XEJWVEORCPMBTB-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H33N3O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide is 411.25219192 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Chemistry Applications

  • Carlsson and Lawesson (1982) explored the transformation of cyclohexanone and its derivatives into enaminones, leading to the synthesis of α,β-unsaturated aldehydes through reduction, showcasing a foundational application in synthetic organic chemistry (Carlsson & Lawesson, 1982).

Anticonvulsant Properties and Molecular Structures

  • Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones, revealing insights into their potential therapeutic applications and the importance of hydrogen bonding in their effectiveness (Kubicki et al., 2000).

Facile Synthesis of Pyrrol-2-one Derivatives

  • Fan, Qian, Zhao, and Liang (2007) described a catalyzed reaction of cyclohexyl isocyanide with aldehydes and dicarbonyl compounds, offering a method for efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives. This demonstrates the compound's utility in facilitating complex organic synthesis (Fan et al., 2007).

Polyamide Synthesis and Material Science

  • Yang, Hsiao, and Yang (1999) developed novel polyamides using a diamine monomer with a cyclohexane structure, highlighting the compound's role in advancing materials science through the synthesis of polymers with desirable thermal and mechanical properties (Yang, Hsiao, & Yang, 1999).

Radioligand Development for Neurological Research

  • Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, and Ryu (2015) compared 18F-Mefway with 18F-FCWAY for the quantification of 5-HT1A receptors in humans, showcasing the compound's relevance in developing diagnostic tools for neurological research (Choi et al., 2015).

Properties

IUPAC Name

N-cyclohexyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-17-7-9-21(10-8-17)27-16-19(15-22(27)28)24(30)26-13-11-18(12-14-26)23(29)25-20-5-3-2-4-6-20/h7-10,18-20H,2-6,11-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWVEORCPMBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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